molecular formula C22H23FN2O2S2 B2398393 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide CAS No. 954672-62-9

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide

Cat. No.: B2398393
CAS No.: 954672-62-9
M. Wt: 430.56
InChI Key: RMOWATJXLWGEML-UHFFFAOYSA-N
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Description

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide is a complex organic molecule featuring several distinct structural components: a dihydroisoquinoline core, a thiophene ring, and a methanesulfonamide group attached to a fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis typically begins with commercially available starting materials such as 3,4-dihydroisoquinoline, thiophene, and 4-fluorobenzene methanesulfonyl chloride.

  • Key Steps

    • Formation of the Dihydroisoquinoline Intermediate: : This involves the cyclization of the respective amine and aldehyde precursors under acidic or basic conditions.

    • Addition of the Thiophene Moiety: : This can be achieved through a palladium-catalyzed coupling reaction or direct nucleophilic substitution.

    • Attachment of the Fluorophenyl Methanesulfonamide Group: : This involves the reaction of the intermediate with 4-fluorobenzene methanesulfonyl chloride in the presence of a base like triethylamine or pyridine.

Industrial Production Methods

Industrial-scale production may involve similar steps but optimized for yield and efficiency:

  • Catalysis: : Use of robust catalysts and optimized reaction conditions.

  • Purification: : Advanced purification techniques such as column chromatography and crystallization are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidative transformation, potentially altering the dihydroisoquinoline or thiophene rings.

  • Reduction: : Reduction can affect the dihydroisoquinoline core, leading to dihydro derivatives.

  • Substitution: : Electrophilic aromatic substitution reactions can occur on the thiophene and fluorophenyl rings.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Substitution: : Various halogenating agents, nitrating mixtures, or sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used, potentially yielding hydroxylated, hydrogenated, or substituted derivatives of the parent compound.

Scientific Research Applications

Chemistry

  • Organic Synthesis: : As a precursor for synthesizing more complex molecules.

  • Catalysis: : The compound itself or its derivatives can act as catalysts in organic reactions.

Biology

  • Pharmacology: : Investigated for potential therapeutic properties, including anticancer, antimicrobial, and neuroprotective effects.

  • Biochemical Research: : Used to study enzyme interactions and inhibition mechanisms.

Medicine

  • Drug Development: : Potential candidate for developing new pharmaceuticals targeting specific pathways.

Industry

  • Materials Science: : Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism of action depends on the application but often involves:

  • Binding to Proteins: : Interaction with specific proteins or enzymes, altering their function.

  • Pathway Modulation: : Affecting cellular pathways involved in disease processes, such as signal transduction pathways.

Comparison with Similar Compounds

Unique Features

  • Combination of Functional Groups: : The unique combination of dihydroisoquinoline, thiophene, and methanesulfonamide groups differentiates this compound from others.

  • Structural Versatility:

Similar Compounds

  • N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide: : Lacks the thiophene group.

  • N-(2-(2-thienyl)ethyl)-1-(4-fluorophenyl)methanesulfonamide: : Lacks the dihydroisoquinoline moiety.

This compound stands out due to its unique combination of structural features, offering a broad spectrum of applications and potential for further research and development.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-1-(4-fluorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2S2/c23-21-7-5-17(6-8-21)16-29(26,27)24-13-22(20-10-12-28-15-20)25-11-9-18-3-1-2-4-19(18)14-25/h1-8,10,12,15,22,24H,9,11,13-14,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOWATJXLWGEML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)CC3=CC=C(C=C3)F)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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